Cas no 2743438-73-3 (3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid)

3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is a versatile cyclic carboxylic acid derivative featuring both hydroxyl and carboxyl functional groups. This bifunctional structure enables its use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The hydroxyl group enhances solubility in polar solvents, while the cyclopentane backbone contributes to steric stability. Its balanced reactivity allows for selective modifications, making it valuable for constructing complex molecular frameworks. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid structure
2743438-73-3 structure
Product Name:3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid
CAS No:2743438-73-3
MF:C8H14O3
MW:158.194962978363
CID:6291436
PubChem ID:165736425
Update Time:2025-05-20

3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-37299487
    • 2743438-73-3
    • 3-(2-hydroxyethyl)cyclopentane-1-carboxylic acid
    • 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid
    • Inchi: 1S/C8H14O3/c9-4-3-6-1-2-7(5-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
    • InChI Key: OGWPWYAQAYJISV-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(CCO)C1)=O

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 57.5Ų

3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid

Introduction to 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid (CAS No. 2743438-73-3)

3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid, identified by the chemical compound code CAS No. 2743438-73-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopentane core substituted with a hydroxyethyl group and a carboxylic acid functionality at the terminal position, exhibits unique structural and functional properties that make it a valuable intermediate in drug development and material science applications.

The structural framework of 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid combines the rigidity of the cyclopentane ring with the flexibility provided by the hydroxyethyl side chain. This dual characteristic allows the compound to serve as a versatile building block for synthesizing more complex molecules, particularly in the design of bioactive scaffolds. The presence of both hydroxyl and carboxyl groups enhances its reactivity, enabling participation in various chemical transformations such as esterification, amidation, and polymerization.

In recent years, there has been growing interest in 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid due to its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The cyclopentane moiety is known for its ability to mimic natural steroidal structures, which are prevalent in biologically active compounds. The incorporation of the hydroxyethyl group further modulates the pharmacokinetic profile of derived molecules, potentially improving solubility and bioavailability.

One of the most compelling aspects of 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is its role in developing chiral compounds. The cyclopentane ring can exist in two enantiomeric forms, each with distinct biological activities. By carefully controlling stereochemistry during synthesis, researchers can tailor the pharmacological properties of derived compounds to achieve higher efficacy and selectivity. This has spurred investigations into asymmetric catalysis and chiral resolution techniques for optimizing the production of enantiomerically pure derivatives.

The carboxylic acid functionality at the terminus of 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid provides another layer of reactivity that is exploited in drug design. Carboxylic acids are well-known for their ability to form hydrogen bonds, a critical interaction in protein-ligand binding. This property makes them valuable for designing molecules that can interact tightly with biological targets, enhancing binding affinity and therapeutic potency. Additionally, carboxylic acids can be readily modified into esters or amides, expanding their utility in constructing diverse chemical libraries for high-throughput screening.

Recent advancements in computational chemistry have further highlighted the significance of 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid as a scaffold for drug discovery. Molecular modeling studies indicate that derivatives of this compound can effectively modulate enzyme activity and receptor binding affinities. For instance, researchers have demonstrated that substituents introduced at specific positions on the cyclopentane ring can fine-tune interactions with enzymes such as kinases and proteases, which are key targets in oncology and inflammation research.

The versatility of 3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid also extends to material science applications. Its ability to undergo polymerization reactions makes it a promising candidate for developing novel polymers with tailored mechanical and thermal properties. These polymers could find applications in biomedical devices, coatings, and adhesives where biocompatibility and structural integrity are essential requirements.

In conclusion,3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid (CAS No. 2743438-73-3) represents a fascinating compound with broad utility across pharmaceuticals and materials science. Its unique structural features—comprising a cyclopentane ring substituted with a hydroxyethyl group and terminated by a carboxylic acid—endow it with remarkable reactivity and adaptability. As research continues to uncover new synthetic methodologies and biological applications,this compound is poised to play an increasingly important role in advancing scientific innovation.

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